Product packaging for P1,P4-Bis(5'-xanthosyl) tetraphosphate(Cat. No.:)

P1,P4-Bis(5'-xanthosyl) tetraphosphate

Número de catálogo: B1217921
Peso molecular: 870.4 g/mol
Clave InChI: PNTZPNDMKHCLNV-MHARETSRSA-N
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Descripción

P1,P4-Bis(5'-xanthosyl) tetraphosphate (XPPPPX) is a high-purity biochemical reagent offered for research applications in purine metabolism and nucleotide signaling. This compound, chemically defined as C20H26N8O23P4, belongs to the class of (5'->5')-dinucleotides, where two xanthosine moieties are linked by a tetraphosphate bridge . As a primary metabolite, it is directly involved in the essential growth, development, and reproduction of organisms, and has been identified in all living species, from bacteria to humans . Its presence has been detected in various food sources, suggesting its potential as a biomarker for consumption . A key documented research application for this compound is its role as a substrate for the enzyme Bis(5'-nucleosyl)-tetraphosphatase [asymmetrical] (NUDT2) . This enzyme asymmetrically hydrolyzes the compound to yield xanthosine 5-triphosphate (XTP) and xanthylic acid (XMP) . This reaction places XPPPPX within critical biochemical pathways, including purine and pyrimidine metabolism, and connects it to the study of several metabolic disorders . Researchers can utilize this compound to investigate nucleotide homeostasis, enzyme kinetics, and the complex regulatory networks within the cell. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N8O23P4 B1217921 P1,P4-Bis(5'-xanthosyl) tetraphosphate

Propiedades

Fórmula molecular

C20H26N8O23P4

Peso molecular

870.4 g/mol

Nombre IUPAC

[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H26N8O23P4/c29-9-5(47-17(11(9)31)27-3-21-7-13(27)23-19(35)25-15(7)33)1-45-52(37,38)49-54(41,42)51-55(43,44)50-53(39,40)46-2-6-10(30)12(32)18(48-6)28-4-22-8-14(28)24-20(36)26-16(8)34/h3-6,9-12,17-18,29-32H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,23,25,33,35)(H2,24,26,34,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1

Clave InChI

PNTZPNDMKHCLNV-MHARETSRSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5NC(=O)NC6=O)O)O)O)O)NC(=O)NC2=O

SMILES isomérico

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5NC(=O)NC6=O)O)O)O)O)NC(=O)NC2=O

SMILES canónico

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5NC(=O)NC6=O)O)O)O)O)NC(=O)NC2=O

Descripción física

Solid

Origen del producto

United States

Ii. Occurrence and Biological Distribution of P1,p4 Bis 5 Xanthosyl Tetraphosphate

Ubiquity Across Diverse Biological Systems

P1,P4-Bis(5'-xanthosyl) tetraphosphate (B8577671) is recognized for its widespread presence in living organisms, indicating a conserved and fundamental role.

Presence in Prokaryotic and Eukaryotic Organisms

Scientific databases have cataloged P1,P4-Bis(5'-xanthosyl) tetraphosphate in all domains of life, from bacteria to humans. hmdb.ca This broad distribution suggests its involvement in basic cellular processes that are common across prokaryotic and eukaryotic cells.

Specific Detection in Mammalian Systems, e.g., Mus musculus

The compound has been specifically identified as a metabolite in mice (Mus musculus). foodb.ca This finding confirms its presence and metabolic involvement within mammalian biological systems.

This compound as a Primary Metabolite

This compound is classified as a primary metabolite. hmdb.ca Primary metabolites are compounds that are directly involved in the normal growth, development, and reproduction of an organism. Their presence is generally essential for the organism's survival and physiological functions. The classification of this compound as such underscores its integral role in cellular life. hmdb.ca

Metabolomic Profiling and Detection in Biological Matrices

While detailed research articles specifically outlining the metabolomic profiling of this compound are noted to be limited, its detection has been recorded in various biological contexts. hmdb.ca The Human Metabolome Database (HMDB) indicates its presence has been detected, though not quantified, in food products such as chicken (Gallus gallus), domestic pig (Sus scrofa domestica), and anatids (Anatidae). hmdb.ca The detection in these animal tissues implies its presence in their respective biological matrices.

Table 1: Documented Occurrence of this compound

Organism/SystemType of EvidenceReference
General (Bacteria to Humans)Metabolomic Database Entry hmdb.ca
Mus musculus (Mouse)Metabolite Identification foodb.ca
Gallus gallus (Chicken)Detection in Food Matrix hmdb.ca
Sus scrofa domestica (Domestic Pig)Detection in Food Matrix hmdb.ca
Anatidae (Ducks, Geese, Swans)Detection in Food Matrix hmdb.ca

Iii. Metabolic Pathways and Intermediacy of P1,p4 Bis 5 Xanthosyl Tetraphosphate

Integration within Purine (B94841) Metabolism

P1,P4-Bis(5'-xanthosyl) tetraphosphate (B8577671) is classified as a purine ribonucleoside 5'-tetraphosphate. nih.gov Its core structure, derived from xanthosine (B1684192), places it squarely within the framework of purine metabolism. Purine metabolism is a critical pathway responsible for the synthesis, breakdown, and salvage of purine nucleotides, which are essential for nucleic acid synthesis, energy transfer, and cellular signaling.

The metabolic positioning of P1,P4-Bis(5'-xanthosyl) tetraphosphate is likely analogous to that of other dinucleoside tetraphosphates like Ap4A and P1,P4-bis(5'-guanosyl) tetraphosphate (Gp4G). nih.govfoodb.ca These molecules are often synthesized in response to cellular stress and are catabolized by specific hydrolases to regulate nucleotide pools. nih.govnih.gov The existence of a catabolic pathway for this compound that yields key intermediates of purine metabolism, namely Xanthosine 5-triphosphate (XTP) and Xanthylic acid (XMP), underscores its integration within this network. hmdb.ca

Enzymes known as Ap4A hydrolases (or dinucleoside tetraphosphatases) are responsible for the breakdown of Ap4A and other similar molecules. nih.govhmdb.ca It is highly probable that an enzyme with similar activity is responsible for the hydrolysis of this compound, thereby linking its metabolism directly to the broader purine salvage and conversion pathways.

Catabolic Pathways and Hydrolytic Products

The primary catabolic route for this compound is hydrolysis, which breaks the pyrophosphate bridge to yield two xanthosine-based mononucleotides. This process is crucial for recycling the xanthosyl moieties and maintaining nucleotide homeostasis.

The central hydrolytic reaction is as follows:

This compound + H₂O → Xanthosine 5-triphosphate (XTP) + Xanthylic acid (XMP)

This reaction is believed to be catalyzed by an Ap4A hydrolase (EC 3.6.1.17) or a similar enzyme. hmdb.ca

One of the key products of this compound hydrolysis is Xanthosine 5-triphosphate (XTP). hmdb.ca XTP is a high-energy purine nucleotide that can be utilized in various cellular processes, although it is not as abundant or universally employed as ATP or GTP. The formation of XTP from XppppX represents a direct re-entry of the xanthosine moiety into the pool of high-energy nucleotides. While not a primary component of nucleic acids, XTP can be a substrate for certain enzymes and may play a role in specific metabolic contexts.

The other product of the hydrolytic cleavage of this compound is Xanthylic acid, also known as Xanthosine 5'-monophosphate (XMP). hmdb.ca XMP is a central intermediate in purine metabolism. hmdb.ca It is formed from inosine (B1671953) monophosphate (IMP) by the enzyme IMP dehydrogenase and can be subsequently converted to guanosine (B1672433) monophosphate (GMP), a crucial building block for RNA and a precursor for GTP. hmdb.ca The generation of XMP from this compound catabolism, therefore, directly fuels the synthesis of guanine (B1146940) nucleotides.

Table 1: Hydrolytic Products of this compound Catabolism

PrecursorEnzyme (Postulated)Product 1Product 2
This compoundAp4A hydrolase (EC 3.6.1.17)Xanthosine 5-triphosphate (XTP)Xanthylic acid (XMP)

Interrelationships with Other Nucleotide Pools

The catabolism of this compound has direct implications for the balance of various nucleotide pools within the cell. The production of XMP and XTP from its breakdown directly influences the pools of xanthosine-based nucleotides.

The synthesis of dinucleoside tetraphosphates is often linked to the levels of their corresponding nucleoside triphosphates. While not explicitly documented for XppppX, it is plausible that its synthesis is dependent on the intracellular concentration of XTP, in a manner analogous to the synthesis of Ap4A from ATP. researchgate.net Therefore, a feedback loop may exist where high levels of XTP could lead to the formation of this compound, which would then be stored or catabolized as needed to regulate the XTP and XMP pools.

Iv. Enzymology of P1,p4 Bis 5 Xanthosyl Tetraphosphate Metabolism

Identification and Characterization of P1,P4-Bis(5'-xanthosyl) Tetraphosphate-Degrading Enzymes

The primary enzyme responsible for the hydrolysis of dinucleoside tetraphosphates, including P1,P4-Bis(5'-xanthosyl) tetraphosphate (B8577671), is a bis(5'-nucleosyl)-tetraphosphatase. These enzymes are crucial for maintaining cellular homeostasis by regulating the levels of these signaling molecules.

The key enzyme identified in the metabolism of this compound is the asymmetrical bis(5'-nucleosyl)-tetraphosphatase, encoded by the NUDT2 gene in humans. wikipedia.orggenecards.orgsinobiological.com This enzyme is also commonly referred to as Ap4A hydrolase due to its well-characterized activity on its canonical substrate, diadenosine tetraphosphate (Ap4A). wikipedia.orggenecards.orgsinobiological.com NUDT2 catalyzes the asymmetrical hydrolysis of the tetraphosphate chain, yielding a nucleoside monophosphate and a nucleoside triphosphate. wikipedia.orguniprot.org In the case of this compound, the enzyme cleaves the molecule to produce Xanthosine (B1684192) 5'-monophosphate (XMP) and Xanthosine 5'-triphosphate (XTP). NUDT2 is recognized for its role in preventing the accumulation of dinucleoside polyphosphates, which can increase under conditions of cellular stress. reactome.org

NUDT2 belongs to the large and diverse NUDIX hydrolase superfamily. wikipedia.orggenecards.org This family is characterized by the presence of a conserved 23-amino-acid sequence known as the NUDIX box (Gx5Ex7REUxEExGU, where U is a hydrophobic residue). researchgate.netnih.gov This motif is integral to the catalytic function of these enzymes, participating in the binding of a required divalent metal cation (typically Mg2+ or Mn2+) and the pyrophosphate backbone of the substrate. nih.gov The NUDIX hydrolase family is known for its "housekeeping" function, clearing the cell of potentially toxic or signaling-disrupting nucleotide metabolites. wikipedia.org

Mechanistic Studies of this compound Hydrolysis

The hydrolysis of this compound by NUDT2 follows a mechanism consistent with other substrates of this enzyme family, characterized by specific kinetics, substrate recognition, and a defined stereochemical pathway.

While specific kinetic parameters for the hydrolysis of this compound by human NUDT2 are not extensively documented in the literature, data from analogous substrates provide significant insight into the enzyme's efficiency. For the closely related substrate P1,P4-Bis(5'-guanosyl) tetraphosphate (Gp4G), the pig ortholog of NUDT2 exhibits a Michaelis constant (Km) of 0.8 µM, indicating a high affinity for this substrate. uniprot.org The asymmetrical cleavage of Ap4A by NUDT2 is a well-established reaction, underscoring the enzyme's role in maintaining low intracellular concentrations of these dinucleotides. nih.gov The enzymatic efficiency is influenced by the presence of divalent cations, which are essential for catalysis. nih.gov

Table 1: Kinetic Parameters of NUDT2 for Analogous Substrates

Substrate Enzyme Source Km (µM) kcat (s-1) kcat/Km (M-1s-1)
P1,P4-Bis(5'-guanosyl) tetraphosphate (Gp4G) Pig NUDT2 0.8 Not Reported Not Reported

Note: Specific kcat and kcat/Km values for these substrates are subjects of ongoing research. The provided data is based on available information.

NUDT2 exhibits a degree of substrate flexibility, hydrolyzing various dinucleoside tetraphosphates. The crystal structure of human Ap4A hydrolase reveals a conserved αβα-sandwich architecture characteristic of the NUDIX fold. rcsb.org The active site contains conserved residues that coordinate with the pyrophosphate chain and the nucleoside moieties. The recognition of the substrate is mediated by interactions with both the phosphate (B84403) backbone and the purine (B94841) bases. While the enzyme is most studied with adenine-containing substrates, the hydrolysis of guanosine (B1672433) and xanthosine-containing molecules like Gp4G and this compound demonstrates that the enzyme can accommodate other purine bases within its active site. reactome.orguniprot.org The binding of the substrate is also dependent on the presence of divalent metal ions, which are coordinated by the NUDIX box and contribute to the proper positioning of the substrate for nucleophilic attack by a water molecule. nih.govbiorxiv.org

The hydrolysis of the phosphoanhydride bond by NUDT2, as with other NUDIX hydrolases, proceeds via a nucleophilic substitution reaction. For asymmetrical hydrolases like NUDT2 acting on Ap4A, the cleavage occurs at the Pα-Pβ bond of one of the adenosine (B11128) moieties, resulting in the formation of AMP and ATP. This indicates a specific orientation of the substrate within the active site that exposes this particular phosphodiester bond to attack by a water molecule activated by a catalytic residue. The reaction is believed to proceed with inversion of configuration at the phosphorus center, a common feature of single-step in-line displacement reactions. The precise stereochemical course for this compound hydrolysis is presumed to follow the same mechanistic principles observed with Ap4A, given the conserved nature of the enzyme's catalytic machinery.

Regulation of P1,P4-Bis(5'-xanthosyl) Tetraphosphatase Activity

The enzymatic degradation of this compound is a critical aspect of its biological role and is presumed to be carried out by a class of enzymes known as bis(5'-nucleosyl)-tetraphosphatases. However, specific research detailing the regulation of the particular phosphatase that acts on the xanthosyl variant of this molecule is not available in the current scientific literature.

Enzymes that hydrolyze the related and more extensively studied dinucleoside polyphosphates, such as diadenosine tetraphosphate (Ap4A) and diguanosine tetraphosphate (Gp4G), are subject to complex regulatory mechanisms. These mechanisms provide a framework for understanding how the activity of a putative P1,P4-Bis(5'-xanthosyl) tetraphosphatase might be controlled. The regulation of these related enzymes involves a variety of factors, including the presence of specific cations and the influence of other nucleotides.

General Regulatory Mechanisms of Related Bis(5'-nucleosyl)-tetraphosphatases

Studies on bis(5'-nucleosyl)-tetraphosphatases that metabolize adenosine and guanosine-containing substrates have revealed several key regulatory features. It is important to note that the following data pertains to these related enzymes and not directly to a P1,P4-Bis(5'-xanthosyl) tetraphosphatase.

Cation Dependence and Inhibition:

The activity of these enzymes is often strictly dependent on the presence of divalent cations. For instance, the bis(5'-nucleosyl)-tetraphosphatase isolated from Drosophila embryos exhibits a strong requirement for Co²⁺ or Mg²⁺ for its catalytic function. Conversely, other divalent cations such as Zn²⁺ and Ca²⁺ have been shown to act as inhibitors of this enzyme. nih.gov This differential effect of cations suggests a highly specific binding site that is crucial for maintaining the enzyme's active conformation.

CationEffect on a Related Bis(5'-nucleosyl)-tetraphosphatase
Co²⁺Activator
Mg²⁺Activator
Zn²⁺Inhibitor
Ca²⁺Inhibitor
Data derived from studies on diadenosine tetraphosphatase from Drosophila embryos. nih.gov

Nucleotide Inhibition:

The activity of bis(5'-nucleosyl)-tetraphosphatases can also be modulated by other nucleotides. These molecules often act as competitive inhibitors, vying with the substrate for binding to the enzyme's active site. For the Drosophila enzyme, nucleoside mono-, di-, and triphosphates have been identified as competitive inhibitors. nih.gov Notably, adenosine tetraphosphate has been found to be a particularly potent inhibitor of the enzyme that degrades diadenosine tetraphosphate. nih.gov

In studies of bis-(5'-guanosyl) tetraphosphatase in rat tissues, guanosine 5'-tetraphosphate was found to be a competitive inhibitor. This indicates that the structure of the nucleobase plays a significant role in the inhibitory profile.

InhibitorTarget EnzymeType of Inhibition
Nucleoside monophosphatesDiadenosine tetraphosphataseCompetitive
Nucleoside diphosphatesDiadenosine tetraphosphataseCompetitive
Nucleoside triphosphatesDiadenosine tetraphosphataseCompetitive
Adenosine tetraphosphateDiadenosine tetraphosphataseCompetitive
Guanosine 5'-tetraphosphateBis-(5'-guanosyl) tetraphosphataseCompetitive
This table summarizes findings from related enzymes and is not specific to P1,P4-Bis(5'-xanthosyl) tetraphosphatase.

Due to the absence of direct research on the enzymatic regulation of this compound metabolism, the specific activators, inhibitors, and allosteric modulators for its corresponding phosphatase remain to be elucidated. Future research is necessary to isolate and characterize the enzyme or enzymes responsible for the hydrolysis of this particular dinucleoside polyphosphate and to determine the precise mechanisms that govern their activity.

V. Biochemical Significance and Putative Signaling Roles of P1,p4 Bis 5 Xanthosyl Tetraphosphate

The Role of Xanthosine (B1684192) 5'-Triphosphate (XTP) as a Downstream Metabolite

The enzymatic breakdown of P1,P4-Bis(5'-xanthosyl) tetraphosphate (B8577671) yields Xanthosine 5'-triphosphate (XTP). This downstream metabolite is a key player in cellular signaling, capable of interacting with components of signal transduction pathways typically responsive to guanosine (B1672433) triphosphate (GTP).

Xanthosine 5'-triphosphate is recognized as an analogue of GTP and can functionally substitute for it in various cellular processes. Research has demonstrated that XTP can interact with G-proteins, which are critical intermediaries in transmembrane signaling. G-proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. The binding of an agonist to a G-protein coupled receptor (GPCR) triggers the exchange of GDP for GTP, leading to the dissociation of the G-protein into its α and βγ subunits, which then modulate the activity of downstream effectors such as adenylyl cyclase.

A study involving a mutant G-protein alpha subunit (GαoX), engineered to bind xanthine (B1682287) nucleotides instead of guanine (B1146940) nucleotides, has provided direct evidence for the interaction between XTP and G-proteins. This mutant G-protein was effectively activated by XTP, demonstrating that the cellular machinery for G-protein signaling can accommodate xanthine-based nucleotides. This suggests that endogenously produced XTP, derived from the hydrolysis of P1,P4-Bis(5'-xanthosyl) tetraphosphate, could modulate G-protein activity.

Adenylyl cyclase, a key enzyme in second messenger signaling, catalyzes the conversion of ATP to cyclic AMP (cAMP). The activation of adenylyl cyclase is often mediated by the Gαs subunit of G-proteins. Given that XTP can activate G-proteins, it is plausible that it can, in turn, lead to the activation of adenylyl cyclase. The binding of an activated Gαs subunit to adenylyl cyclase initiates a conformational change in the enzyme, leading to the production of cAMP. This increase in intracellular cAMP concentration then triggers a cascade of downstream events, including the activation of protein kinase A (PKA).

The ability of XTP to interact with G-proteins and potentially activate adenylyl cyclase has significant implications for cellular signal transduction. By mimicking GTP, XTP can influence a wide array of physiological processes that are regulated by GPCRs and cAMP-dependent pathways. These processes include, but are not limited to, neurotransmission, hormone action, and cellular metabolism.

The generation of XTP from this compound could represent a novel layer of regulation within the intricate network of cellular signaling. The presence of this alternative activation mechanism for G-proteins could allow for a fine-tuning of cellular responses to external stimuli. However, the specific cellular conditions under which this compound is synthesized and hydrolyzed, and the resulting concentrations of XTP, remain to be fully elucidated.

This compound as a Potential Metabolic Regulator

While the direct regulatory roles of this compound are not yet well-defined, its status as a dinucleoside polyphosphate suggests it may function as a signaling molecule in its own right, similar to other members of this class. Dinucleoside polyphosphates are often considered "alarmones," molecules synthesized in response to cellular stress, which then act to modulate various metabolic processes.

The enzymatic machinery for the synthesis and degradation of dinucleoside polyphosphates is present in various organisms. The levels of these molecules have been shown to fluctuate in response to different metabolic states and environmental stressors. For instance, in the case of Ap4A, its intracellular concentration has been observed to change under conditions of oxidative stress and viral infection. nih.gov It is conceivable that the synthesis of this compound is similarly regulated, allowing it to act as an intracellular messenger signaling specific metabolic conditions. However, direct experimental evidence for the regulatory role of this compound is currently lacking.

Comparative Analysis with Other Dinucleoside Polyphosphates, e.g., Diadenosine Tetraphosphate (Ap4A)

A comparative analysis with the well-studied dinucleoside polyphosphate, diadenosine tetraphosphate (Ap4A), provides valuable insights into the potential functions of this compound. Ap4A is a ubiquitous molecule implicated in a variety of cellular processes, including cell proliferation, DNA replication, and stress responses. nih.govnih.gov

FeatureThis compoundDiadenosine Tetraphosphate (Ap4A)
Nucleobase XanthineAdenine
Downstream Metabolite Xanthosine 5'-triphosphate (XTP)Adenosine (B11128) 5'-triphosphate (ATP) and Adenosine 5'-diphosphate (ADP)
Known Signaling Interactions XTP interacts with G-proteins.Interacts with P2 purinergic receptors; can be hydrolyzed to ATP which also acts on P2 receptors. nih.gov
Proposed Role Putative signaling molecule, precursor to XTP.Intracellular and extracellular signaling molecule ("alarmone"). nih.gov

Ap4A can be released from cells and act on extracellular P2 purinergic receptors, or it can function intracellularly. nih.gov Its hydrolysis yields ATP and ADP, both of which are key signaling molecules and energy currency. The signaling diversity of Ap4A is, therefore, a combination of its own actions and those of its breakdown products.

Similarly, this compound's signaling capacity is likely a composite of its intrinsic properties and the effects of its metabolite, XTP. The key difference lies in the nucleobase: xanthine versus adenine. This difference has profound implications for the downstream signaling pathways that are activated. While Ap4A hydrolysis leads to the generation of the canonical signaling nucleotide ATP, the hydrolysis of this compound produces XTP, a GTP analogue. This suggests that the signaling pathways influenced by these two dinucleoside polyphosphates may be distinct, with Ap4A-derived signals potentially converging on ATP-sensitive pathways and this compound-derived signals impacting GTP-regulated processes.

Vi. Methodological Approaches in P1,p4 Bis 5 Xanthosyl Tetraphosphate Research

Chromatographic and Spectrometric Techniques for Detection and Quantification

The accurate detection and quantification of Xp4X in biological samples are foundational to understanding its physiological roles. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the cornerstone techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase and anion-exchange HPLC are powerful methods for the separation of Xp4X from other cellular nucleotides and related compounds. nih.gov The choice of column and mobile phase is critical for achieving high resolution and sensitivity. For instance, C18 columns are commonly used in reversed-phase HPLC for the separation of xanthine (B1682287) derivatives, often with a mobile phase consisting of a buffer and an organic modifier like methanol or acetonitrile. cellulosechemtechnol.roresearchgate.net Gradient elution, where the composition of the mobile phase is varied over time, is typically employed to achieve optimal separation of complex mixtures. nih.govnih.gov UV detection is well-suited for quantifying xanthine-containing compounds due to their strong absorbance in the ultraviolet spectrum, typically around 254 or 270 nm. nih.gov

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high specificity and sensitivity for the identification and quantification of dinucleoside polyphosphates. cuni.cz Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) has been successfully used to identify various dinucleoside polyphosphates, with fragmentation patterns in post-source decay (PSD) analysis providing structural confirmation. nih.gov Electrospray ionization (ESI-MS) is another common technique for the analysis of these molecules. cuni.cz The high resolution of modern mass spectrometers allows for the accurate determination of the mass-to-charge ratio of Xp4X, enabling its unambiguous identification even in complex biological matrices.

Table 1: Chromatographic and Spectrometric Methods for Dinucleoside Polyphosphate Analysis

Technique Stationary Phase/Matrix Mobile Phase/Detection Application
Reversed-Phase HPLC C18 Acetonitrile/Methanol gradient with buffered aqueous phase; UV detection Separation and quantification of xanthine derivatives and dinucleoside polyphosphates. nih.govcellulosechemtechnol.roresearchgate.netnih.gov
Anion-Exchange HPLC Strong or weak anion exchanger Salt gradient (e.g., NaCl or phosphate (B84403) buffer) Separation of nucleotides based on charge. nih.gov
LC-MS/MS C18 or other suitable column Volatile buffers (e.g., ammonium acetate or formate) with organic modifiers Highly sensitive and specific quantification of dinucleoside polyphosphates in complex mixtures. cuni.cz
MALDI-TOF-MS 3-Hydroxypicolinic acid --- Identification and structural analysis of dinucleoside polyphosphates through fragmentation patterns. nih.gov

Isotopic Labeling Strategies for Elucidating Metabolic Flux and Enzymatic Mechanisms

Isotopic labeling is an indispensable tool for tracing the metabolic fate of Xp4X and for dissecting the mechanisms of enzymes involved in its synthesis and degradation. wikipedia.org By introducing atoms with a non-standard isotopic composition (e.g., ¹³C, ¹⁵N, ¹⁸O) into precursor molecules, researchers can follow their incorporation into Xp4X and its metabolites. eurisotop.com

Metabolic Flux Analysis: To study the metabolic flux of the xanthosyl moiety, cells or organisms can be supplied with isotopically labeled xanthosine (B1684192) or other purine (B94841) precursors. researchgate.net For example, using ¹⁴C-labeled xanthosine can help determine the extent to which it is salvaged for nucleotide synthesis versus being catabolized. researchgate.net By tracking the distribution of the isotopic label in various metabolic pools over time, it is possible to map the pathways of Xp4X synthesis and turnover. Stable isotopes like ¹³C and ¹⁵N are often preferred as they can be detected by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing detailed information on the labeling patterns within molecules. eurisotop.comnih.gov

Elucidating Enzymatic Mechanisms: Isotopic labeling is also crucial for understanding the catalytic mechanisms of enzymes that act on dinucleoside polyphosphates. For instance, the stereochemical course of hydrolysis by phosphodiesterases can be determined using substrates stereospecifically labeled with oxygen isotopes (¹⁷O and ¹⁸O) at the phosphate groups. nih.gov Analysis of the isotopic composition of the products reveals whether the reaction proceeds with inversion or retention of configuration at the phosphorus center, providing insights into the catalytic mechanism (e.g., a direct "in-line" displacement). nih.gov A similar approach could be applied to study the enzymatic hydrolysis of Xp4X.

Genetic and Molecular Tools for Studying P1,P4-Bis(5'-xanthosyl) Tetraphosphatase Expression and Function

The study of the enzyme or enzymes responsible for the hydrolysis of Xp4X, tentatively named P1,P4-Bis(5'-xanthosyl) tetraphosphatase, relies heavily on genetic and molecular biology techniques. These approaches are essential for identifying the encoding genes, characterizing the enzymatic activity, and understanding its regulation and physiological role.

Gene Cloning and Recombinant Protein Expression: The starting point for characterizing a putative Xp4X-hydrolyzing enzyme is often the identification and cloning of its corresponding gene. This can be achieved through homology-based screening of sequence databases using known sequences of other dinucleoside tetraphosphatases, such as those from the Nudix hydrolase superfamily or ApaH-type enzymes. nih.govasm.orgfrontierspartnerships.org Once a candidate gene is identified, it can be cloned into an expression vector for the production of recombinant protein in a host system like Escherichia coli. nih.govnih.gov The purified recombinant enzyme can then be used for detailed biochemical characterization, including substrate specificity, kinetic parameters, and cofactor requirements.

Functional Characterization in vivo and in vitro: The function of a putative P1,P4-Bis(5'-xanthosyl) tetraphosphatase can be investigated through both in vitro and in vivo approaches. In vitro assays with the purified recombinant enzyme would involve incubating it with Xp4X and analyzing the products of the reaction, likely xanthosine diphosphate (XDP) or xanthosine triphosphate (XTP) and xanthosine monophosphate (XMP), depending on whether the cleavage is symmetrical or asymmetrical.

In vivo studies often involve the creation of gene knockout or knockdown mutants in a model organism. univpm.it By deleting or reducing the expression of the candidate gene, researchers can observe the resulting phenotype and measure the accumulation of Xp4X in the mutant cells compared to wild-type cells. univpm.it This provides strong evidence for the enzyme's role in Xp4X metabolism. Overexpression of the gene can also be employed to study the effects of increased enzymatic activity. nih.gov

Table 2: Mentioned Compounds

Compound Name Abbreviation
P1,P4-Bis(5'-xanthosyl) tetraphosphate (B8577671) Xp4X
Diadenosine tetraphosphate Ap4A
Diguanosine tetraphosphate Gp4G
Xanthosine diphosphate XDP
Xanthosine triphosphate XTP

Vii. Future Directions and Emerging Research Avenues

Elucidation of P1,P4-Bis(5'-xanthosyl) Tetraphosphate (B8577671) Biosynthetic Pathways

A fundamental gap in our understanding of XppppX is the lack of knowledge regarding its biosynthesis. Future research must focus on identifying the enzymatic machinery responsible for its formation. Drawing parallels from other dinucleoside polyphosphates and xanthosine (B1684192) metabolism, several promising avenues emerge.

The biosynthesis of xanthosine itself can occur through multiple routes, including from inosine (B1671953) monophosphate (IMP) via IMP dehydrogenase, or from the deamination of guanosine (B1672433). researchgate.netresearchgate.net The formation of the tetraphosphate bridge in other dinucleoside polyphosphates is often a result of the "promiscuous" or secondary activities of enzymes such as aminoacyl-tRNA synthetases or specific synthetases like GTP:GTP guanylyltransferase. acs.orgnih.gov

Key Research Questions and Approaches:

Identification of Synthesizing Enzymes: A primary goal is to identify the enzyme(s) that catalyze the reaction: 2 XTP → XppppX + PPi, or XTP + XMP → XppppX, or other potential substrate combinations. This can be pursued through:

In vitro screening: Testing a panel of candidate enzymes known to produce other dinucleoside polyphosphates (e.g., various aminoacyl-tRNA synthetases, UTP-glucose-1-phosphate uridylyltransferase) for their ability to synthesize XppppX from xanthosine triphosphate (XTP).

Genetic approaches: Utilizing knockout or knockdown studies in cell lines or model organisms to identify genes whose absence leads to a reduction or elimination of endogenous XppppX levels.

Precursor Pathway Analysis: Determining the primary metabolic route that supplies the xanthosine nucleotide precursors for XppppX synthesis is crucial. This can be investigated using isotopic labeling studies (e.g., with labeled guanosine, adenosine (B11128), or formate) to trace the flow of metabolites into the XppppX pool.

The table below outlines potential enzymatic sources for XppppX, extrapolated from known dinucleoside polyphosphate synthesis mechanisms.

Enzyme ClassCanonical ReactionPutative XppppX Synthesis ReactionRationale
Aminoacyl-tRNA SynthetasesAmino Acid + ATP + tRNA → Aminoacyl-tRNA + AMP + PPiAmino Acid + XTP → Aminoacyl-XMP + PPi (back-reaction)Known to synthesize Ap4A and other hybrid dinucleotides through a back-reaction mechanism. acs.org
GTP:GTP Guanylyltransferase2 GTP → Gp4G + PPi2 XTP → XppppX + PPiA specific enzyme exists for Gp4G synthesis in Artemia, suggesting a similar specific enzyme could exist for XppppX. nih.gov
Firefly LuciferaseLuciferin + ATP → Luciferyl-AMP + PPiLuciferin + XTP → Luciferyl-XMP + PPi (potential side-reaction)Known to catalyze the synthesis of various dinucleoside polyphosphates as a side-reaction.

Identification of Novel P1,P4-Bis(5'-xanthosyl) Tetraphosphate-Interacting Proteins and Pathways

To understand the function of XppppX, it is essential to identify its cellular binding partners. The structural similarity of xanthosine to guanosine suggests that XppppX may interact with proteins that typically bind guanine (B1146940) nucleotides or their derivatives, such as P1,P4-diguanosine 5'-tetraphosphate (Gp4G). nih.gov

Early studies on Gp4G demonstrated specific binding to brain nuclear preparations, suggesting roles in neural development and function. nih.gov Furthermore, engineered G-proteins that selectively bind xanthine (B1682287) nucleotides (like XTP) over guanine nucleotides have been developed, demonstrating that the cellular machinery can be adapted to recognize this purine (B94841) base. nih.gov This opens the possibility that endogenous proteins may exist that naturally recognize xanthosine-containing signaling molecules like XppppX.

Future research should employ a range of proteomic techniques:

Affinity Chromatography: Synthesizing an immobilized XppppX analog to use as bait to pull down interacting proteins from cell or tissue lysates.

Thermal Shift Assays: Screening protein libraries to identify candidates that are stabilized by binding to XppppX.

Yeast Two-Hybrid Screens: A genetic method to identify protein-protein interactions that may be modulated by the presence of XppppX.

The table below lists potential protein families that may interact with XppppX based on their known affinity for similar ligands.

Protein FamilyKnown Ligand(s)Potential Role in XppppX Interaction
G-proteins / GPCRsGTP, GDP, XTP (engineered) nih.govnih.govXppppX could act as a novel modulator of G-protein signaling pathways, either as an agonist or antagonist.
(p)ppGpp-binding proteinsppGpp, pppGpp frontiersin.orgGiven the structural similarity (guanosine base, polyphosphate chain), XppppX might regulate enzymes involved in bacterial stress responses or similar pathways in eukaryotes.
Dinucleoside Polyphosphate HydrolasesAp4A, Gp4GSpecific hydrolases ("XppppXases") likely exist to regulate the cellular levels of XppppX, representing key interacting proteins.
Purine Nucleoside PhosphorylasesInosine, Guanosine, Xanthosine semanticscholar.orgWhile these enzymes act on nucleosides, their active sites are tuned for purine recognition and could be explored for interactions.

Structural Biology of this compound-Binding Enzymes

Once biosynthetic enzymes and effector proteins are identified, determining their three-dimensional structures in complex with XppppX will be paramount. Structural biology provides atomic-level insights into the molecular recognition, specificity, and catalytic mechanisms governing the ligand-protein interaction.

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) will be indispensable. For example, the crystal structure of guanosine-diphospho-d-mannose pyrophosphorylase has revealed how conformational changes in loop regions accommodate substrate binding, a principle that would likely apply to an XppppX synthase. nih.gov Similarly, structural studies of elongation factor Tu with GDP have detailed the precise interactions within the nucleotide-binding pocket, involving loops that connect β-strands and α-helices, a common motif in nucleotide-binding proteins. embopress.org

Key objectives for structural studies include:

Determining the binding mode: Understanding how the xanthosyl moieties and the tetraphosphate chain are specifically recognized by the protein's active or allosteric site.

Identifying key residues: Pinpointing the specific amino acid residues responsible for binding affinity and specificity through hydrogen bonds, stacking interactions, and electrostatic contacts.

Characterizing conformational changes: Observing how the protein's structure changes upon binding XppppX, which is crucial for understanding the mechanism of action (e.g., enzyme activation/inhibition, allosteric regulation).

Development of Advanced Probes and Analogs for Mechanistic Investigations

To facilitate the study of XppppX in complex biological systems, the development of specialized chemical tools is essential. These tools include non-hydrolyzable analogs, fluorescent probes, and photoaffinity labels. pitt.eduresearchgate.net The synthesis of such compounds will enable researchers to trap binding interactions, visualize the subcellular localization of the molecule, and identify interacting partners with greater precision.

The synthesis of dinucleoside polyphosphates can be achieved through various chemical and enzymatic methods. nih.govnih.govnih.gov For instance, stable analogs of Ap4A have been created by replacing bridging or non-bridging oxygen atoms in the phosphate (B84403) chain with methylene (B1212753) groups or sulfur, rendering them resistant to hydrolysis by phosphodiesterases. nih.gov These strategies can be directly applied to the synthesis of XppppX analogs.

Future development should focus on:

Non-hydrolyzable Analogs: Replacing oxygen atoms in the P-O-P backbone with CH₂ (phosphonate) or NH (phosphoroamidate) groups to create analogs resistant to enzymatic degradation. These are critical for binding studies and structural biology.

Fluorescent Probes: Attaching a fluorophore to the xanthosine ring or the terminal phosphate to allow for visualization of XppppX localization and trafficking in living cells using fluorescence microscopy.

Photoaffinity Labels: Incorporating a photoreactive group (e.g., an azido (B1232118) group) into the molecule. nih.gov Upon UV irradiation, this group forms a covalent bond with nearby molecules, allowing for the irreversible capture and subsequent identification of binding proteins.

The table below summarizes potential probes and their applications.

Probe TypeProposed ModificationPrimary Application
Non-hydrolyzable AnalogXp(CH₂)pp(CH₂)pXCompetitive inhibition studies; co-crystallization with target proteins.
Fluorescent ProbeXppppX-FluorophoreLive-cell imaging; fluorescence polarization assays to quantify binding.
Photoaffinity LabelAzido-XppppXCovalent labeling and identification of binding partners from complex mixtures. nih.gov
Biotinylated ProbeXppppX-BiotinAffinity purification of interacting proteins using streptavidin-coated beads.

Q & A

Q. What are the primary metabolic pathways involving P1,P4-Bis(5'-xanthosyl) tetraphosphate, and how can researchers validate its role experimentally?

this compound is implicated in purine metabolism , where it acts as a precursor for xanthosine triphosphate (XTP) synthesis . To validate its role:

  • Use isotope tracing with labeled xanthosine derivatives in cell cultures or enzyme assays.
  • Quantify intermediates via UPLC-Q-TOF/MS (as demonstrated in hepatotoxicity studies for related nucleotides) .
  • Knock out or inhibit enzymes like GTP:GTP guanylyltransferase (linked to analogous tetraphosphate synthesis) and monitor metabolite accumulation .

Q. What methodological approaches are recommended for detecting and quantifying this compound in biological samples?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize separation using hydrophilic interaction chromatography (HILIC) for polar nucleotides.
  • Stable Isotope-Labeled Internal Standards : Improve quantification accuracy, as shown in metabolomic studies of hepatotoxicity biomarkers .
  • Enzymatic Assays : Couple with luciferase-based detection (e.g., firefly luciferase, which synthesizes related dinucleotides like Ap4A) to measure activity .

Advanced Research Questions

Q. How does this compound interact with enzymes in pyrimidine and purine metabolism, and what experimental designs can resolve contradictory data on its substrate specificity?

  • Comparative Kinetic Studies : Test substrate specificity using purified enzymes (e.g., nucleotidyltransferases) under varying pH and cofactor conditions.
  • Structural Biology : Resolve enzyme-ligand interactions via X-ray crystallography or cryo-EM, as done for Apa2 in yeast .
  • Cross-Species Analysis : Compare activity in plant (e.g., Lupinus angustifolius) and mammalian systems to identify conserved vs. divergent roles .

Q. What are the challenges in synthesizing this compound in vitro, and how can researchers optimize yield and stability?

  • Chemical Synthesis : Use phosphoramidite chemistry with protective groups for xanthosine, as described for uridine tetraphosphate analogs .
  • Enzymatic Synthesis : Leverage acetyl-CoA synthetase or firefly luciferase to catalyze tetraphosphate bond formation .
  • Stability Optimization : Store at ≤-20°C in alkaline buffers to prevent hydrolysis, following protocols for labile nucleotides like pyridoxal phosphate .

Q. How can researchers investigate the role of this compound in disease models, such as hepatotoxicity or metabolic disorders?

  • Metabolomic Profiling : Compare levels in diseased vs. healthy tissues using LC-MS, as done for rhubarb-induced hepatotoxicity .
  • Gene Knockdown Models : Silence biosynthetic enzymes (e.g., 5'-nucleotidases) and assess phenotypic changes.
  • Pathway Enrichment Analysis : Map metabolites to KEGG pathways (e.g., pyrimidine metabolism, purine metabolism) to identify dysregulated networks .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported enzymatic activities of this compound across studies?

  • Standardize Assay Conditions : Control pH, ionic strength, and cofactors (e.g., Mg²⁺), which critically influence nucleotide-binding enzymes .
  • Replicate with Orthogonal Methods : Validate activity via both radiometric (³²P labeling) and fluorometric assays.
  • Meta-Analysis : Compare data from plant, microbial, and mammalian systems to contextualize species-specific differences .

Q. What computational tools are suitable for modeling the metabolic flux of this compound?

  • Constraint-Based Modeling : Use tools like COBRApy to simulate purine/pyrimidine network dynamics .
  • Molecular Dynamics (MD) : Predict enzyme-substrate binding affinities for nucleotidyltransferases.
  • KEGG Mapper : Annotate metabolites to pathways (e.g., pde00240 for pyrimidine metabolism) .

Methodological Best Practices

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Storage : Aliquot and store at -80°C under anhydrous conditions to prevent degradation .
  • Waste Disposal : Treat as biohazardous waste and neutralize with alkaline hydrolysis before disposal .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods when synthesizing or handling large quantities .

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Feasible Synthetic Routes

Reactant of Route 1
P1,P4-Bis(5'-xanthosyl) tetraphosphate
Reactant of Route 2
P1,P4-Bis(5'-xanthosyl) tetraphosphate

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